7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one
Description
Properties
Molecular Formula |
C7H3BrFNO2 |
|---|---|
Molecular Weight |
232.01 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3BrFNO2/c8-4-1-3(9)2-5-6(4)12-7(11)10-5/h1-2H,(H,10,11) |
InChI Key |
RSYMGQRZGMFZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Br)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Benzo[d]oxazol-2(3H)-one or its fluorinated analogs serve as the core scaffold.
- Fluorination at the 5-position can be introduced via electrophilic fluorination or by starting from a fluorinated precursor.
- Bromination is then performed selectively at the 7-position.
Bromination Techniques
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Direct bromination with bromine (Br2) | Br2 (1 eq) | Acetic acid or dichloromethane (DCM) | 20°C (room temp) | 4–20 hours | 84–94% (for related 7-bromo derivatives) | Dropwise addition of Br2 to substrate in solvent; stirring at room temperature; precipitation of product upon quenching with ice or water; filtration and washing. |
| Bromination with N-bromosuccinimide (NBS) | NBS (1 eq) | Acetic acid or acetonitrile | 20°C or -15 to 20°C | 3 days (72 h) | 31–79% (depending on solvent and temp) | Slower reaction; requires longer stirring; recrystallization improves purity; lower yields at low temperature in acetonitrile. |
Data adapted from bromination of benzo[d]oxazol-2(3H)-one and related compounds
Fluorination Approaches
- Fluorination at the 5-position is generally introduced via electrophilic fluorination reagents or by using fluorinated starting materials.
- Common fluorinating agents include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Fluorination is often performed prior to bromination to direct regioselectivity.
Sequential Halogenation
- The synthesis of 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one likely involves first introducing the fluorine at the 5-position on the benzoxazole ring.
- Subsequent bromination at the 7-position is achieved using controlled bromination conditions to avoid polybromination or substitution at undesired positions.
Detailed Experimental Conditions and Yields
| Step | Reaction | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|
| 1 | Fluorination of benzo[d]oxazol-2(3H)-one | Electrophilic fluorination (e.g., Selectfluor) in acetonitrile or DMF at 0–25°C | ~70–85% (typical for aromatic fluorination) | NMR, LC-MS to confirm substitution at 5-position |
| 2 | Bromination of 5-fluorobenzo[d]oxazol-2(3H)-one | Br2 or NBS in acetic acid or DCM at 20°C for 4–20 h | 70–90% (based on related bromination data) | 1H NMR, 13C NMR, LC-MS, melting point analysis |
Note: Specific yields for 7-Bromo-5-fluoro isomer are extrapolated from closely related compounds due to limited direct reports.
Mechanistic Insights
- Bromination proceeds via electrophilic aromatic substitution, facilitated by the electron-rich benzoxazole ring.
- The presence of fluorine at the 5-position influences the electron density and regioselectivity, directing bromination preferentially to the 7-position.
- Use of mild conditions (room temperature, inert solvents) minimizes side reactions and over-bromination.
- NBS offers a milder brominating alternative, often used when sensitive functional groups are present.
Industrial and Scale-Up Considerations
- Continuous flow bromination processes are employed industrially to enhance safety and reproducibility.
- Automated control of reagent addition, temperature, and reaction time ensures consistent product quality.
- Purification typically involves crystallization or chromatography to achieve high purity.
Summary Table of Preparation Methods
| Parameter | Direct Bromination (Br2) | NBS Bromination | Fluorination (Electrophilic) |
|---|---|---|---|
| Reagents | Bromine (Br2) | N-Bromosuccinimide (NBS) | Selectfluor, NFSI |
| Solvent | Acetic acid, DCM | Acetic acid, acetonitrile | Acetonitrile, DMF |
| Temperature | 20°C | -15 to 20°C | 0–25°C |
| Reaction Time | 4–20 h | 3 days | 1–6 h |
| Yield | 84–94% (related compounds) | 31–79% | 70–85% |
| Advantages | High yield, straightforward | Milder, selective | Introduces fluorine selectively |
| Disadvantages | Requires careful handling of Br2 | Longer reaction time | Requires fluorinating agents |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The benzoxazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of solvents such as dichloromethane, acetonitrile, and ethanol, along with catalysts like palladium and copper .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Halogenation Effects : Bromine and fluorine at positions 7 and 5 (target compound) introduce steric bulk and electron-withdrawing effects, likely increasing lipophilicity compared to smaller substituents like chlorine or hydroxyl groups. This may enhance membrane permeability and metabolic stability .
- Spectral Characteristics :
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